molecular formula C11H11N3O2S B14916032 N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide

N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide

Cat. No.: B14916032
M. Wt: 249.29 g/mol
InChI Key: RGBZTIDNPPXESF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, which is known for its diverse biological activities, and a hydroxy-phenylethyl group that contributes to its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide typically involves the reaction of 2-hydroxy-2-phenylethylamine with 1,2,5-thiadiazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antibacterial properties. The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-2-phenylethyl)acetamide
  • N-(2-hydroxy-2-phenylethyl)-2-phenylacetamide
  • N-(2-hydroxy-2-phenylethyl)-4-(1H-tetrazol-1-yl)benzamide

Uniqueness

N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide stands out due to its thiadiazole ring, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and a broader spectrum of biological activities.

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N-(2-hydroxy-2-phenylethyl)-1,2,5-thiadiazole-3-carboxamide

InChI

InChI=1S/C11H11N3O2S/c15-10(8-4-2-1-3-5-8)7-12-11(16)9-6-13-17-14-9/h1-6,10,15H,7H2,(H,12,16)

InChI Key

RGBZTIDNPPXESF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=NSN=C2)O

Origin of Product

United States

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